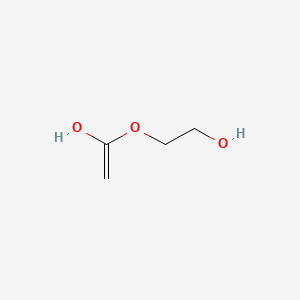
1-(2-Hydroxyethoxy)ethenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethoxy)ethenol is an organic compound characterized by the presence of both hydroxyl and ether functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethoxy)ethenol can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with ethylene glycol under controlled conditions. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous reactors to maintain optimal reaction conditions. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed to prevent the accumulation of unwanted by-products. This method ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxyethoxy)ethenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ether group can participate in nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
1-(2-Hydroxyethoxy)ethenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Industry: The compound is used in the production of polymers and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which 1-(2-Hydroxyethoxy)ethenol exerts its effects is primarily through its functional groups. The hydroxyl group can form hydrogen bonds, which play a crucial role in its interactions with other molecules. The ether group can act as a nucleophile, participating in various substitution reactions. These interactions are essential for its applications in different fields.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxyethoxy)ethenol can be compared with other similar compounds, such as:
2-(2-Hydroxyethoxy)ethanol: This compound has similar functional groups but differs in its molecular structure, leading to different reactivity and applications.
Diethylene glycol: While it shares the ether linkage, its lack of a hydroxyl group makes it less reactive in certain chemical reactions.
Ethylene glycol: This compound has two hydroxyl groups, making it more reactive in oxidation reactions compared to this compound.
The uniqueness of this compound lies in its combination of hydroxyl and ether groups, which allows it to participate in a broader range of chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
27613-77-0 |
|---|---|
Formule moléculaire |
C4H8O3 |
Poids moléculaire |
104.10 g/mol |
Nom IUPAC |
1-(2-hydroxyethoxy)ethenol |
InChI |
InChI=1S/C4H8O3/c1-4(6)7-3-2-5/h5-6H,1-3H2 |
Clé InChI |
JVDUNKGVVTYHCB-UHFFFAOYSA-N |
SMILES canonique |
C=C(O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


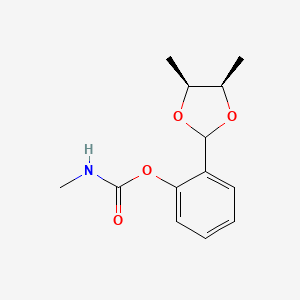

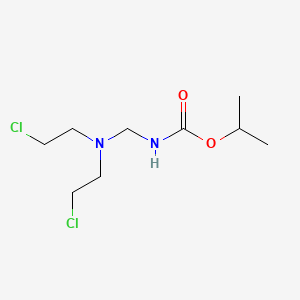
![2-[(2-phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13760182.png)

![1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole](/img/structure/B13760199.png)
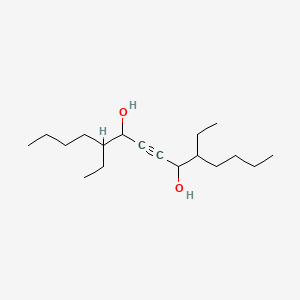


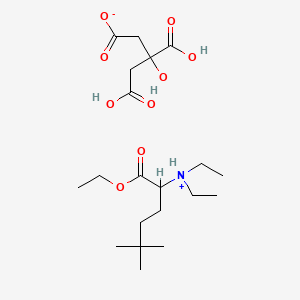
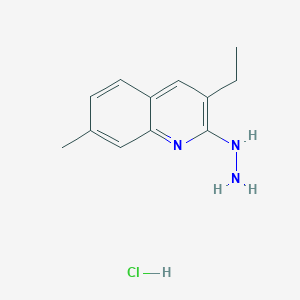
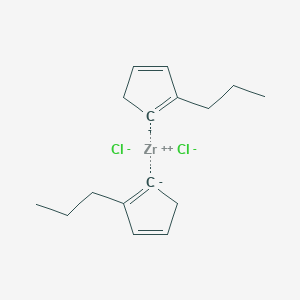
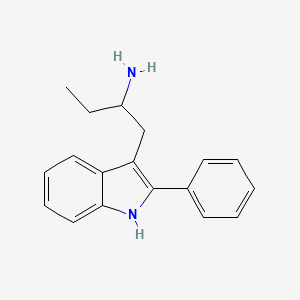
![11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13760259.png)
